4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Description
4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound that features a benzamide backbone substituted with cyano and sulfonamide groups. This unique structure endows it with interesting chemical properties, which have piqued the interest of researchers across various scientific fields.
Properties
IUPAC Name |
4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-21(2)26(23,24)13-7-8-14-15(9-13)25-17(19-14)20-16(22)12-5-3-11(10-18)4-6-12/h3-9H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBPPBIFYCNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves a multi-step process. The key steps are as follows:
Formation of Benzothiazole Core: : Aniline is reacted with sulfur and potassium hydroxide to form benzothiazole.
Dimethylation of Sulfamoyl Group: : The sulfamoyl group is introduced and subsequently dimethylated using dimethyl sulfate under basic conditions.
Introduction of Cyano Group: : The cyano group is introduced through a nucleophilic substitution reaction.
Formation of Benzamide Structure: : The final product is formed by reacting the cyano-substituted benzothiazole with a suitable benzamide derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, these steps are scaled up using optimized reaction conditions, typically involving high-pressure reactors and catalysts to increase the yield and efficiency of each step. Solvent selection and purification techniques are also crucial in ensuring the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxides and sulfones, particularly at the sulfamoyl group.
Reduction: : Reduction reactions often target the cyano group, converting it to primary amines.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the benzothiazole ring and the benzamide structure.
Common Reagents and Conditions
Oxidizing Agents: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are frequently used.
Substituting Agents: : Halogenated reagents and organometallic compounds like Grignard reagents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various substituted benzothiazole derivatives.
Scientific Research Applications
4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide finds application in several research domains:
Chemistry: : Used as a building block for more complex organic compounds.
Biology: : Studied for its potential in modifying biological pathways and interacting with proteins.
Medicine: : Potential use in drug development due to its biological activity.
Industry: : Applications in materials science and as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can be attributed to its ability to interact with specific molecular targets. It often binds to enzymes and proteins, modifying their activity and triggering downstream effects. The cyano and sulfamoyl groups play significant roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
4-cyano-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
4-nitro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Uniqueness
Compared to its analogs, 4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide exhibits unique chemical reactivity and biological activity due to the presence of the dimethylsulfamoyl group, which enhances its solubility and interaction with biological targets.
That's a deep dive into this compound
Biological Activity
4-cyano-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antitumor and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the cyano group and dimethylsulfamoyl substituent enhances its chemical reactivity and potential pharmacological effects.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives possess significant antitumor properties. In particular, compounds similar to this compound have been evaluated against various cancer cell lines.
- Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
Research Findings :
- Compounds with similar structures showed IC50 values indicating effective inhibition of cell proliferation. For example, one study reported IC50 values for related compounds as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 6 | HCC827 | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 |
These findings suggest that modifications in the benzothiazole structure can lead to enhanced antitumor activity, making it a promising scaffold for further development .
Antimicrobial Activity
In addition to antitumor effects, benzothiazole derivatives have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Testing Methodology :
- Broth microdilution testing was employed according to CLSI guidelines.
Results :
- Compounds derived from benzothiazole exhibited varying degrees of antibacterial activity against:
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The most promising compounds demonstrated effective inhibition of bacterial growth, suggesting their potential use in treating infections .
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with DNA and inhibit cell proliferation. These compounds tend to bind within the minor groove of DNA, affecting the replication and transcription processes essential for cancer cell survival.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anticonvulsant Activity : A series of benzothiazole derivatives were tested for anticonvulsant properties, showing significant efficacy without neurotoxicity, indicating a favorable safety profile .
- CNS Effects : Compounds were evaluated for central nervous system depressant activities, revealing that many did not exhibit adverse effects on liver function or neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
